![molecular formula C23H24N4OS2 B460152 2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide CAS No. 443120-82-9](/img/structure/B460152.png)
2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
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Overview
Description
The compound is a complex organic molecule with a molecular formula of C14H16N2O2S . It contains a hexahydrocycloocta[b]pyridin-2-yl group and a tetrahydro-1-benzothiophen-2-yl group, both of which are linked by a sulfanyl-acetamide group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple cyclic structures and functional groups. The exact structure is not provided in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not provided in the available resources .Scientific Research Applications
Computational Chemistry
Finally, in computational chemistry, this compound could be modeled to predict its physical properties, reactivity, and interactions with other molecules, which is valuable for all the above fields.
Each of these applications would require rigorous scientific research, including experimental and theoretical studies, to fully understand and exploit the potential of this compound. The information provided here is based on general knowledge of chemical properties and potential applications; specific studies on this compound would be necessary to determine its suitability for these applications .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4OS2/c24-12-16-11-15-7-3-1-2-4-9-19(15)26-22(16)29-14-21(28)27-23-18(13-25)17-8-5-6-10-20(17)30-23/h11H,1-10,14H2,(H,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLBYSCTZQZUCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=NC(=C(C=C2CC1)C#N)SCC(=O)NC3=C(C4=C(S3)CCCC4)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide |
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